S-Methyl 2,2,4-trimethylazetidine-1-carbothioate
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Overview
Description
S-Methyl 2,2,4-trimethylazetidine-1-carbothioate is a chemical compound with the molecular formula C8H15NOS It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl 2,2,4-trimethylazetidine-1-carbothioate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2,4-trimethylazetidine with methyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
S-Methyl 2,2,4-trimethylazetidine-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
S-Methyl 2,2,4-trimethylazetidine-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-Methyl 2,2,4-trimethylazetidine-1-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methylazetidine: A simpler azetidine derivative with different reactivity and applications.
S-Methyl 2,2-dimethylazetidine-1-carbothioate: A closely related compound with slight structural differences.
Azetidine-1-carbothioate: The parent compound without the methyl substitutions.
Uniqueness
S-Methyl 2,2,4-trimethylazetidine-1-carbothioate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
54395-86-7 |
---|---|
Molecular Formula |
C8H15NOS |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
S-methyl 2,2,4-trimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C8H15NOS/c1-6-5-8(2,3)9(6)7(10)11-4/h6H,5H2,1-4H3 |
InChI Key |
RYJTZCLMXZQECT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N1C(=O)SC)(C)C |
Origin of Product |
United States |
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